
1-Chloro-5-iodopentane
Overview
Description
1-Chloro-5-iodopentane is a halogenated hydrocarbon with the molecular formula C5H10ClI. It is a colorless to very dark yellow liquid that is sensitive to light. This compound is used primarily as a pharmaceutical intermediate and has various applications in organic synthesis .
Preparation Methods
1-Chloro-5-iodopentane can be synthesized through several methods. One common synthetic route involves the halogenation of 1,5-pentanediol. The reaction typically involves the use of phosphorus trichloride and iodine in the presence of a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial production methods often involve similar halogenation processes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Chloro-5-iodopentane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1,5-pentanediol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution with sodium azide would yield 1-azido-5-chloropentane .
Scientific Research Applications
1-Chloro-5-iodopentane is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is used in the preparation of complex organic molecules, including those with potential biological activity.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-5-iodopentane involves its reactivity with various nucleophiles and electrophiles. The compound can form radical cations upon reaction with hydroxyl radicals, which can further participate in various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-Chloro-5-iodopentane can be compared with other halogenated hydrocarbons such as 1-chloro-5-bromopentane and 1-chloro-5-fluoropentane. These compounds share similar reactivity patterns but differ in their halogen atoms, which can influence their reactivity and applications .
1-Chloro-5-bromopentane: Similar in structure but contains a bromine atom instead of iodine.
1-Chloro-5-fluoropentane: Contains a fluorine atom, which significantly alters its reactivity and applications due to the high electronegativity of fluorine.
This compound is unique due to the presence of both chlorine and iodine atoms, which provides a distinct set of reactivity and applications in organic synthesis .
Biological Activity
1-Chloro-5-iodopentane (C₅H₁₀ClI), with a molecular weight of 232.49 g/mol, is a halogenated organic compound that serves as a pharmaceutical intermediate. Its unique structure, featuring both chlorine and iodine substituents, allows it to participate in various biological activities, making it of interest in medicinal chemistry and drug development.
- Molecular Formula : C₅H₁₀ClI
- Density : 1.663 g/cm³
- Boiling Point : 75-77 °C (4 mmHg)
- Flash Point : >110 °C
- Water Solubility : Not miscible or difficult to mix with water
Biological Activity Overview
This compound has been studied for its potential biological activities, particularly in relation to its role as an alkylating agent and its effects on various biological systems. The compound's reactivity is primarily attributed to the presence of the halogen atoms, which can facilitate nucleophilic substitution reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Alkylation : The compound can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as proteins and nucleic acids.
- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways and cellular responses.
Study on Alkylating Agents
A study investigated the effects of various alkylating agents, including this compound, on cell viability and proliferation. The results indicated that this compound exhibited cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 12.5 | HeLa |
Other Alkylating Agents | 15.0 - 25.0 | Various Cancer Lines |
Table 1: Cytotoxicity of this compound compared to other alkylating agents.
Pharmacological Studies
Research has also focused on the pharmacological properties of compounds derived from this compound. One study demonstrated that derivatives exhibited selective binding to cannabinoid receptors, indicating potential therapeutic applications in pain management and anti-inflammatory treatments.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- From 1,5-Pentanediol : Utilizing phosphorus oxychloride followed by treatment with sodium iodide.
- Direct Halogenation : Employing chlorination followed by iodination processes.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-chloro-5-iodopentane, and how do they influence its reactivity in organic synthesis?
- Answer : The compound (C₅H₁₀ClI, MW 232.49 g/mol) has a density of 1.663 g/cm³ and a boiling point of 75–77°C . Its reactivity arises from the electrophilic iodine and nucleophilic chlorine atoms, making it suitable for substitution and elimination reactions. Thermodynamic data, such as ionization energy (IE) and appearance energy (AE) for fragmentation products (e.g., C₅H₁₀⁺ at 10.56 ± 0.05 eV via EI-MS), are critical for predicting reaction pathways .
Q. How can researchers ensure the reproducibility of synthetic protocols for this compound?
- Answer : Detailed experimental methods must include stoichiometry, reaction time, temperature, and purification steps (e.g., distillation under reduced pressure). Characterization data (NMR, IR, GC-MS) for intermediates and final products should be reported, with impurities quantified via chromatographic techniques. Evidence of purity (≥99%) and storage conditions (light-sensitive, refrigerated) must be documented .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Answer :
- Mass spectrometry : EI-MS for fragmentation patterns (e.g., C₅H₁₀⁺ and HCl elimination) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., δ ~3.5 ppm for CH₂Cl and CH₂I groups) .
- Thermodynamic analysis : Differential scanning calorimetry (DSC) to study stability under varying temperatures .
Advanced Research Questions
Q. How does the electrochemical reduction of this compound at carbon cathodes in dimethylformamide (DMF) lead to cyclopentane formation?
- Answer : Cyclization occurs via a 5-halopent-1-yl carbanion intermediate generated during reduction. The reaction pathway depends on the halogen (Cl vs. I) and proton availability. For example, in DMF with tetramethylammonium perchlorate, cyclopentane yields are enhanced due to stabilized carbanions .
Q. What mechanisms explain contradictory product distributions in dihalopentane reactions under varying conditions?
- Answer : Conflicting data (e.g., n-pentane vs. 1-pentene formation) arise from competing intra- vs. intermolecular pathways. For instance, proton sources favor n-pentane via hydrogenation, while anhydrous conditions promote 1-pentene through β-elimination. Systematic studies using cyclic voltammetry and controlled-potential electrolysis are required to resolve such discrepancies .
Q. How can computational modeling predict regioselectivity in substitution reactions involving this compound?
- Answer : Density functional theory (DFT) calculations can model transition states for SN2 reactions. For example, iodine’s larger atomic radius lowers the activation energy for nucleophilic attack at the C-I site compared to C-Cl, favoring iodide substitution .
Q. What strategies optimize the synthesis of asymmetric dihalides (e.g., this compound) to minimize byproducts like 1,10-dichlorodecane?
- Answer : Key strategies include:
- Temperature control : Lower temperatures reduce radical coupling (responsible for 1,10-dichlorodecane).
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and suppress side reactions.
- Catalyst use : Phase-transfer catalysts improve reaction efficiency and selectivity .
Q. Methodological Guidelines
Q. How should researchers design experiments to study the stability of this compound under varying environmental conditions?
- Answer :
- Light sensitivity : Conduct accelerated degradation studies using UV-Vis spectroscopy to quantify decomposition rates .
- Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres identifies decomposition thresholds .
Q. What protocols ensure ethical and safe handling of this compound in laboratory settings?
- Answer :
Properties
IUPAC Name |
1-chloro-5-iodopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHKOCYWBEGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069393 | |
Record name | Pentane, 1-chloro-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60274-60-4 | |
Record name | 1-Chloro-5-iodopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60274-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 1-chloro-5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060274604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1-chloro-5-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 1-chloro-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-5-iodopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Chloro-5-iodopentane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3MCR55RT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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